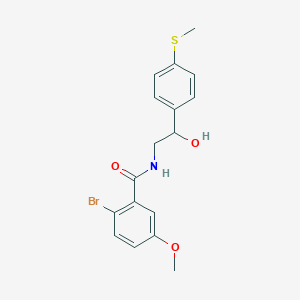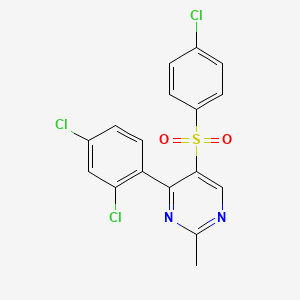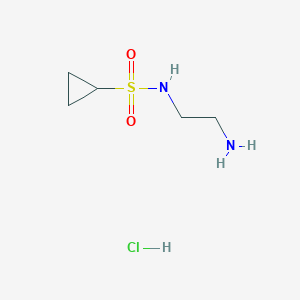![molecular formula C15H12ClF6N B2628307 Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-71-1](/img/structure/B2628307.png)
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride: is an organic compound with the chemical formula C9H7F6N.HCl . It is typically found as a white crystalline solid or powder and is primarily used as an intermediate in organic synthesis. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
Mecanismo De Acción
In terms of pharmacokinetics, the compound’s solubility, absorption, distribution, metabolism, and excretion would be influenced by its chemical structure and properties. For instance, the presence of the hydrochloride group could potentially enhance the compound’s water solubility, which could influence its absorption and distribution within the body .
The compound’s mode of action and the specific biochemical pathways it affects would depend on its targets within the body. These could include enzymes, receptors, or other proteins, and the compound could act as an inhibitor, activator, or modulator of these targets .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, reactivity, and overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride generally involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
Comparison: Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential. For instance, its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Propiedades
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQRLPYLSYYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)


![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)
![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)




![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
